"synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide"
"synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide"
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, optimization, and characterization. The synthesis is presented as a two-part process: the initial formation of a 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by regioselective bromination. This document is intended for researchers, chemists, and professionals in the field of drug development, providing them with a robust and reproducible protocol.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its structural versatility and synthetic accessibility make it a cornerstone for the development of novel therapeutic agents. The target molecule, 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide, incorporates key pharmacophoric features: a halogenated phenyl group at the C4 position and a bromine atom at the C5 position, which can significantly modulate the compound's biological profile and serve as a handle for further chemical modification.
This guide details a logical and efficient synthetic pathway, beginning with the foundational Hantzsch thiazole synthesis and proceeding to a targeted electrophilic substitution to yield the final product.
Synthetic Strategy Overview
The synthesis is strategically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, ensuring a higher purity of the final compound.
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Stage 1: Hantzsch Thiazole Synthesis. This classic condensation reaction forms the core heterocyclic structure. It involves the reaction of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with thiourea to produce the intermediate, 4-(4-bromophenyl)-1,3-thiazol-2-amine.
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Stage 2: Electrophilic Bromination. The intermediate is then subjected to bromination. The electron-donating amino group at the C2 position activates the thiazole ring, directing the electrophilic bromine atom regioselectively to the C5 position. The hydrobromide salt is formed from the hydrogen bromide generated during the reaction.
The overall workflow is depicted below.
Figure 1: High-level workflow for the two-stage synthesis.
Stage 1: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine
The Hantzsch synthesis is a robust method for constructing thiazole rings and is characterized by high yields and operational simplicity.[3]
Reaction Mechanism
The reaction proceeds via a multi-step pathway.[4] It begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxyl-thiazoline intermediate to form the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Hazards |
| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | 108-111 | Lachrymator, Corrosive, Toxic |
| Thiourea | CH₄N₂S | 76.12 | 176-178 | Harmful if swallowed |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | -114 | Flammable |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | Mild irritant |
Experimental Protocol
Causality: Ethanol is selected as the solvent because it effectively dissolves both the thiourea and the α-haloketone at elevated temperatures, facilitating the reaction, and allows for easy precipitation of the product upon cooling or dilution.[5] The reaction is run under reflux to provide the necessary activation energy for the condensation and cyclization steps.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (10.0 g, 36.0 mmol) and thiourea (3.3 g, 43.2 mmol, 1.2 equivalents).
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Solvent Addition: Add 100 mL of absolute ethanol to the flask.
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Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 1:1 v/v). The reaction is typically complete within 3-4 hours.
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Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Pour the mixture into 300 mL of water.
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Isolation: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8). This step is crucial to convert the product from its hydrobromide salt to the free base, which is less soluble in water and precipitates out.[3]
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Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and unreacted thiourea.
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Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. The product, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is typically obtained as a pale yellow or off-white solid with sufficient purity for the next step.
Expected Results and Characterization
The expected yield for this reaction is typically high, often in the range of 80-90%. The structure of the intermediate should be confirmed using standard spectroscopic methods.[6]
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¹H-NMR (DMSO-d₆): A singlet corresponding to the C5-H of the thiazole ring (around 6.9-7.2 ppm), a singlet for the -NH₂ protons (around 7.2-7.5 ppm, broad), and multiplets for the aromatic protons of the bromophenyl group (typically two doublets around 7.5-7.8 ppm).[6]
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IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1630 cm⁻¹), and C-Br stretching (around 670 cm⁻¹).[6]
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Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₈BrN₂S.
Stage 2: Synthesis of 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide
This stage involves the direct bromination of the electron-rich 2-aminothiazole ring.
Reaction Mechanism
The 2-amino group is a strong activating group that increases the electron density of the thiazole ring, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and is therefore the primary site of attack for the electrophile (Br⁺, from Br₂). The reaction proceeds via a standard addition-elimination mechanism.[7] The HBr generated as a byproduct protonates the basic 2-amino group of another product molecule, leading to the precipitation of the final product as its hydrobromide salt.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | B.P. (°C) | Hazards |
| 4-(4-Bromophenyl)-1,3-thiazol-2-amine | C₉H₇BrN₂S | 255.14 | - | Assumed irritant |
| Bromine (Br₂) | Br₂ | 159.81 | 58.8 | Highly Corrosive, Toxic by Inhalation, Severe Burns |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 118 | Corrosive, Flammable |
Experimental Protocol
Causality: Glacial acetic acid is an ideal solvent for this reaction as it readily dissolves the 2-aminothiazole intermediate and is polar enough to support the ionic intermediates of the electrophilic substitution mechanism. It is also unreactive towards bromine. The reaction is performed at room temperature to control the reactivity of bromine and prevent potential side reactions or over-bromination.
WARNING: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
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Dissolution: In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stir bar, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve 4-(4-bromophenyl)-1,3-thiazol-2-amine (5.0 g, 19.6 mmol) in 50 mL of glacial acetic acid.
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Bromine Addition: Prepare a solution of bromine (1.1 mL, 3.4 g, 21.6 mmol, 1.1 equivalents) in 20 mL of glacial acetic acid and place it in the dropping funnel.
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Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred solution of the amine over a period of 30 minutes. A precipitate will begin to form.
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Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold glacial acetic acid, followed by a thorough wash with diethyl ether to remove any unreacted bromine and acetic acid.
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Drying: Dry the product in a vacuum desiccator over potassium hydroxide (KOH) pellets to remove residual acetic acid and moisture. The final product, 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide, is typically obtained as a solid.
Expected Results and Characterization
The bromination reaction generally proceeds with high efficiency. The final product's structure is confirmed by spectroscopy.
| Analysis | Expected Observations |
| ¹H-NMR (DMSO-d₆) | The singlet for the C5-H will be absent. The aromatic protons of the 4-bromophenyl ring will appear as multiplets or two doublets. A broad singlet for the -NH₃⁺ protons will be present, likely downfield. |
| ¹³C-NMR (DMSO-d₆) | The spectrum will show the expected number of aromatic carbons. The C5 carbon will be shifted significantly due to the attached bromine. |
| Mass Spec (ESI-MS) | The mass spectrum will show a peak for the free base [M+H]⁺ (after loss of HBr) with a characteristic isotopic pattern for two bromine atoms. The expected mass corresponds to C₉H₆Br₂N₂S. |
| Elemental Analysis | The calculated elemental composition for C₉H₈Br₃N₂S (the hydrobromide salt) should match the experimental values for C, H, N, and S. |
Safety and Troubleshooting
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Safety: Always handle α-haloketones and bromine in a certified chemical fume hood. 2-Bromo-1-(4-bromophenyl)ethanone is a lachrymator and skin irritant. Bromine is extremely hazardous and can cause severe chemical burns upon contact and is highly toxic if inhaled.
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Troubleshooting:
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Low Yield in Stage 1: Incomplete reaction may be due to insufficient reflux time. Ensure the reaction has gone to completion via TLC. Purity of the starting α-haloketone is also critical.
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Purification Issues: If the intermediate or final product is impure, recrystallization may be necessary. A common solvent system for 2-aminothiazoles is ethanol or an ethanol-water mixture.[4]
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Over-bromination in Stage 2: Adding bromine too quickly or at an elevated temperature can lead to side products. Controlled, dropwise addition at a low temperature is key to achieving regioselectivity.
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Conclusion
This guide outlines a reliable and well-documented two-stage synthesis for 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide. By leveraging the classic Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination, the target compound can be produced in good yield and high purity. The detailed protocols, mechanistic insights, and characterization data provided herein serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical applications.
References
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- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C
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- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Published by Springer.
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